methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate
Übersicht
Beschreibung
R5421 is a strain of yeast, specifically a brewing yeast strain, also known as K+/potassium ion-deficient strain . It’s often used in experiments to identify K+/potassium ion transport proteins . It’s also known as CY162, and is MATα type . The transformation marker for this strain is ura3, leu2 .
Synthesis Analysis
R5421 is a chemically competent cell, prepared using a special process . It can be stored at -80°C for up to three months . The transformation efficiency of the pGADT7 plasmid was found to be greater than 103 cfu/μg DNA .Chemical Reactions Analysis
R5421 has been used in studies to understand the role of potassium transporters in plants . For instance, the function of the GmHAK5 gene from soybean was evaluated using R5421, and it was found that the transformation with GmHAK5 rescued the growth defect of the R5421 strain at low K+ concentrations .Physical and Chemical Properties Analysis
The physical and chemical properties of R5421 are largely determined by its genetic makeup . It’s a strain of E.coli and is used for the expression of non-toxic proteins . It grows under aerobic conditions at 37°C .Wissenschaftliche Forschungsanwendungen
1. Role in Platelet Function and Scramblase Inhibition
Ethaninidothioic acid (R5421) has been investigated for its effects on platelet function and its potential use as a scramblase inhibitor. Research by Millington-Burgess et al. (2020) characterizes the effects of R5421 on platelet function and evaluates its suitability as a scramblase inhibitor. Their findings suggest that the selectivity of R5421 for inhibiting scramblase activity, particularly in platelets, requires further scrutiny (Millington-Burgess et al., 2020).
2. Influence on p21 and Cell Cycle Regulation
Studies have explored the effect of R5421 on the p21 protein, a crucial regulator in cell cycle progression. For instance, research by Gizatullin et al. (2006) discusses the impact of Aurora kinase inhibition on cell cycle progression, highlighting the role of p21 and p53 in these processes. The study indicates that cells with intact p53-p21 checkpoint function are less likely to undergo endoreduplication and apoptosis following Aurora kinase inhibition, which might be relevant for R5421's mechanism of action (Gizatullin et al., 2006).
3. Potential Applications in Cancer Research
R5421's potential applications in cancer research are implied through studies on related compounds and cellular mechanisms. For example, Liu et al. (2013) investigated the role of the long noncoding RNA HOTAIR in cisplatin resistance, focusing on p21 expression in lung adenocarcinoma cells. This study contributes to a broader understanding of the molecular pathways that might be influenced by compounds like R5421 (Liu et al., 2013).
4. Insights into Cellular Processes and Disease Mechanisms
Research involving R5421 also offers insights into broader cellular processes and disease mechanisms. For example, the study of NONO (p54(nrb)) by Knott et al. (2016) addresses its role in nuclear gene regulation and pathologies. Although this study does not directly involve R5421, it highlights the complexity of cellular mechanisms that compounds like R5421 might interact with (Knott et al., 2016).
Wirkmechanismus
Target of Action
R5421, also known as Scramblase-IN-1 or MFCD17215986, primarily targets the phospholipid scramblase . Phospholipid scramblase is an enzyme that plays a crucial role in the translocation of phospholipids between the two leaflets of a lipid bilayer of a cell membrane .
Mode of Action
R5421 acts as an inhibitor of the scramblase activity . It interferes with the function of scramblase, thereby affecting the movement of phospholipids across the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by R5421 involves the regulation of phosphatidylserine (PS) exposure . Under normal conditions, PS is confined to the inner leaflet of the plasma membrane. The activity of scramblase disrupts this asymmetry, causing PS to be exposed on the cell surface . By inhibiting scramblase, R5421 reduces PS exposure .
Result of Action
R5421 reduces the extent of PS exposure in procoagulant platelets by maintaining flippase activity . Flippase is another enzyme that helps maintain the asymmetry of the cell membrane by moving phospholipids from the outer leaflet to the inner leaflet . By preserving flippase activity, R5421 indirectly inhibits scramblase activity .
Action Environment
The action of R5421 is influenced by environmental factors such as temperature and time . For instance, R5421 inhibits A23187-induced PS exposure in a time- and temperature-dependent manner . .
Zukünftige Richtungen
R5421 has been used in various studies to understand the role of potassium transporters in plants . It’s likely that it will continue to be used in similar research in the future. For example, it could be used to study other genes involved in potassium uptake and transport, which could help improve our understanding of how plants respond to low potassium conditions .
Eigenschaften
IUPAC Name |
methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S2/c1-5-6-7-15-11(3)9(12)13-10-8(2)14-4/h5-7H2,1-4H3/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAUWZEJURQOJ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSN(C)C(=O)ON=C(C)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSN(C)C(=O)O/N=C(\C)/SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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